Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate

CNS Drug Discovery Lipophilicity Optimization Spirocyclic Building Blocks

Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-61-9) is a synthetic spirocyclic intermediate featuring a Boc-protected piperidine linked to a 6-methoxy-substituted indene ring system. This compound belongs to a class of conformationally restricted scaffolds explored in medicinal chemistry for generating ligands with enhanced selectivity for various central nervous system (CNS) targets, including sigma and vesamicol receptors.

Molecular Formula C19H25NO3
Molecular Weight 315.413
CAS No. 1160247-61-9
Cat. No. B2862297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
CAS1160247-61-9
Molecular FormulaC19H25NO3
Molecular Weight315.413
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)OC
InChIInChI=1S/C19H25NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-8,13H,9-12H2,1-4H3
InChIKeyPFDCGHVOXGGTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-61-9) as a Differentiated CNS Spirocyclic Intermediate


Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-61-9) is a synthetic spirocyclic intermediate featuring a Boc-protected piperidine linked to a 6-methoxy-substituted indene ring system [1]. This compound belongs to a class of conformationally restricted scaffolds explored in medicinal chemistry for generating ligands with enhanced selectivity for various central nervous system (CNS) targets, including sigma and vesamicol receptors [2]. Its core attributes, a spiro[indene-1,4'-piperidine] framework with a specific 6-methoxy substitution, provide quantifiable physicochemical differentiation over its des-methoxy counterpart, making it a strategic building block for CNS-focused compound libraries where precise lipophilicity and electronic tuning are required.

The Risk of Non-Specific Substitution in Spirocyclic Intermediates: The Case for Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate


Assuming interchangeability between tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate derivatives can critically undermine a drug discovery program. The introduction of a single methoxy substituent at the indene ring's 6-position is not trivial; it profoundly alters key physicochemical properties that govern pharmacokinetic behavior and target engagement [1]. Consequently, a lead series built on the des-methoxy scaffold cannot be directly transitioned to the 6-methoxy analogue without potentially nullifying established structure-activity relationships (SAR). Substituting a generic spiro[indene-1,4'-piperidine] core for the title compound risks unacceptable shifts in lipophilicity, solubility, and metabolic stability, rendering prior biological optimization efforts moot and necessitating a completely new SAR campaign.

Quantitative Differentiation Guide for Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate


Increased Calculated Lipophilicity (XLogP3) Driven by the 6-Methoxy Substituent

The 6-methoxy group significantly elevates the compound's predicted lipophilicity. Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate has a computed XLogP3-AA value of 3.9, which represents a substantial increase over the non-methoxylated analog, tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate, with a calculated XLogP3 of 3.2 [1]. This difference of 0.7 log units is critical for optimizing blood-brain barrier penetration in CNS programs [2].

CNS Drug Discovery Lipophilicity Optimization Spirocyclic Building Blocks

Enhanced Hydrogen Bond Acceptor Capacity Compared to the Des-Methoxy Analog

The presence of the methoxy oxygen increases the compound's total hydrogen bond acceptor (HBA) count. Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate has a total HBA count of 3, whereas the direct analog without the 6-methoxy group, tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate, has an HBA count of 2 [1]. This represents a 50% increase in potential acceptor sites, which directly modulates target engagement.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Increased Topological Polar Surface Area (TPSA) Tunes Bioavailability Potential

The methoxy substituent leads to a measurable increase in topological polar surface area (TPSA), a property inversely correlated with oral absorption and membrane permeability. The title compound has a computed TPSA of 38.8 Ų, compared to 26.8 Ų for the unsubstituted analog, tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate [1]. This difference of 12.0 Ų represents a 45% increase.

Drug-likeness ADME Properties Spirocyclic Intermediates

Conformational Restriction Provides Superior Scaffold Rigidity Over Non-Spiro 4-Phenylpiperidine Alternatives

The spiro[indene-1,4'-piperidine] core system, common to this class, confers structural rigidity that is expected to yield greater receptor selectivity than a simple, more flexible 4-phenylpiperidine derivative [1]. This class-level advantage is demonstrated by the high subnanomolar affinity of related spirovesamicols for the vesamicol receptor, while flexible analogues were significantly less potent [1]. While direct comparative data for the title compound is unavailable, this finding underpins the entire scaffold's raison d'être.

Molecular Docking Drug Design Receptor Selectivity

Procurement-Driving Application Scenarios for Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate


CNS Lead Optimization: Tuning Lipophilicity for Blood-Brain Barrier Penetration

In a CNS drug discovery program where a lead compound's XLogP3 is suboptimal at 3.2 (based on the des-methoxy scaffold), procuring this compound allows the team to directly install the 6-methoxy substituent. This strategic move increases the scaffold's predicted XLogP3 by 0.7 units to 3.9 [1], shifting it into a more favorable lipophilicity window for CNS penetration. This targeted chemical modification can bypass an entire design cycle of synthesizing diverse, less certain hydrophobic analogs.

Exploring a Specific Hydrogen Bond with a Binding Site Residue

When an X-ray co-crystal structure of a novel CNS target reveals an unexploited hydrogen bond acceptor pocket, the title compound becomes the critical intermediate of choice. Its unique 6-methoxy group provides a third HBA site not present in the des-methoxy analog (3 vs. 2 HBA) [1]. Synthesizing and testing the final ligand from this intermediate allows researchers to specifically probe the energy contribution of this lone-pair interaction, testing a hypothesis impossible to address with the comparator.

Modulating Solubility and Oral Absorption via TPSA Adjustment

During ADME triage, an advanced lead derived from the unsubstituted spiro[indene-1,4'-piperidine] core displays excessively high permeability but critically poor aqueous solubility, linked to a low TPSA of 26.8 Ų. Procurement of the 6-methoxy derivative is the most direct synthetic solution, as it immediately elevates the core's TPSA by 45% to 38.8 Ų [1] prior to any further N-functionalization. This allows the team to rescue the series' developability profile without a complete scaffold hop.

De-risking Selectivity Profiles Against Non-Spiro Heterocycle Alternatives

When a parallel chemistry effort on a flexible 4-phenylpiperidine series shows unacceptable off-target activity at muscarinic receptors, the program team should substitute the core with the title compound's spiro[indene-1,4'-piperidine] scaffold. The inherent conformational restriction of this spirocyclic system is expected to confer higher receptor selectivity [2], a class-level advantage that can de-risk selectivity early in the H2L phase and avoid the need for extensive selectivity panel screening on inherently flawed flexible cores.

Quote Request

Request a Quote for Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.